

principles of passivity and protective film formation on metals

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An In-Depth Technical Guide on the Core Principles of Passivity and Protective Film Formation on Metals

Introduction to Metal Passivity

Passivity is a phenomenon where a metal or alloy exhibits a significantly reduced corrosion rate under conditions where, from a thermodynamic standpoint, it should corrode readily.[1][2] This state of reduced chemical reactivity is not an inherent property of the metal itself but is conferred by the spontaneous formation of an ultra-thin, protective film on its surface when exposed to a sufficiently oxidizing environment.[3] This "passive film" acts as a formidable barrier, separating the underlying metal from the corrosive environment and dramatically slowing the anodic dissolution process.[1]

The concept was first described in the 19th century by Michael Faraday, who observed that iron, after being treated with concentrated nitric acid, became "altered" and inert.[1][4] Today, passivity is recognized as the cornerstone of the corrosion resistance of many critical engineering and biomedical materials, including stainless steels, aluminum, titanium, and their alloys.[5][6][7] The passive film is typically only a few nanometers thick, making it transparent and invisible to the naked eye. Despite its thinness, it is dense, non-porous, and tightly adherent to the metal surface. A remarkable feature of this film is its ability to self-heal; if the surface is scratched or damaged, the exposed metal will instantly react with the environment to reform the protective layer, provided an oxidizing agent like oxygen is present.



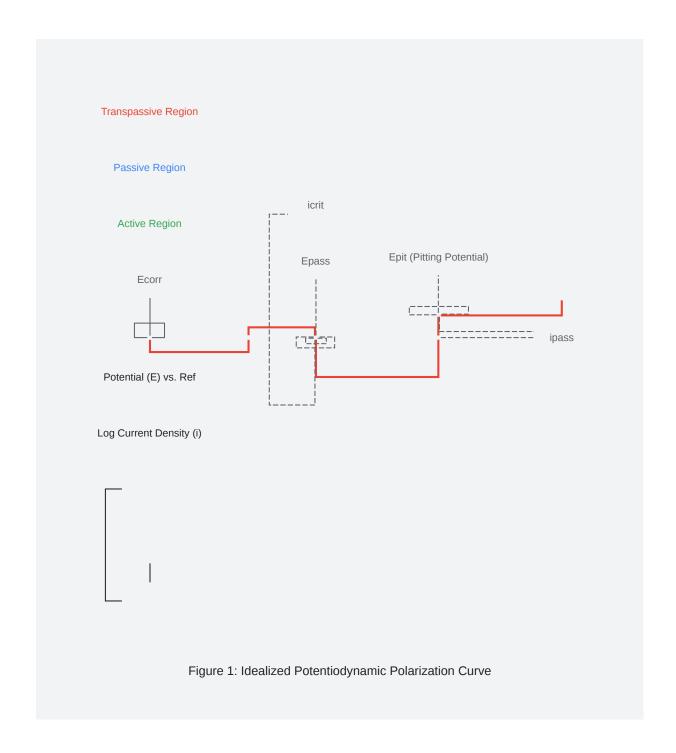
Electrochemical Principles of Passivation

The transition of a metal from an active, corroding state to a passive, protected state is an electrochemical process that can be clearly illustrated using a potentiodynamic polarization curve. This curve plots the current density (which corresponds to the corrosion rate) against the electrode potential applied to the metal in a specific environment.[1][8]

For a metal that exhibits active-passive behavior, the polarization curve can be divided into three distinct regions:

- Active Region: At lower potentials, the metal actively corrodes, and the corrosion rate (current density) increases with increasing potential.
- Active-Passive Transition: As the potential is further increased, the current density reaches a
 maximum, known as the critical current density (i_crit), at the passivation potential (E_pass).
 Beyond this point, the current density drops dramatically by several orders of magnitude as
 the passive film begins to form and stabilize.[1]
- Passive Region: Over a wide range of potentials, the current density remains at a very low, relatively constant value called the passive current density (i_pass). This low current represents the slow dissolution of the passive film itself or ionic transport through it. The lower the i_pass, the more protective the film.
- Transpassive Region: At very high potentials, the current density begins to increase again.
 This is due to either the breakdown of the passive film, often leading to localized corrosion like pitting, or the onset of other oxidation reactions, such as oxygen evolution from the electrolyte.[9]





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Caption: Idealized potentiodynamic polarization curve for a metal exhibiting active-passive behavior.

Composition and Structure of Passive Films

The exact composition and structure of a passive film depend on the metal, the alloying elements present, and the environment in which it is formed.[10] Generally, these films are composed of metal oxides, hydroxides, or oxyhydroxides.[11]

- Stainless Steels: The exceptional corrosion resistance of stainless steel is due to the presence of at least 10.5% chromium. The passive film on stainless steel is a chromium-rich oxide layer, typically Cr₂O₃. It often has a bilayer structure: an inner layer enriched in chromium oxide and an outer layer composed of iron oxides and hydroxides.[11][12] Other alloying elements like nickel and molybdenum can modify the film's properties, enhancing its stability.
- Titanium and its Alloys: Titanium alloys are highly valued in biomedical applications due to their excellent biocompatibility and corrosion resistance, which stems from a very stable and protective passive film composed mainly of titanium dioxide (TiO₂).[5][13] This film forms spontaneously and rapidly rebuilds if damaged.[5]
- Aluminum and its Alloys: Aluminum naturally forms a thin, adherent passive layer of aluminum oxide (Al₂O₃) upon exposure to air.[6][14] This native oxide layer is typically 1-2 microns thick and provides a degree of natural corrosion resistance.[14] The protective properties can be significantly enhanced through anodizing, an electrochemical process that creates a thicker, more durable oxide layer.[14]



Metal/Alloy	Primary Film Component(s)	Typical Thickness	Key Characteristics
Stainless Steel (e.g., 316L)	Cr ₂ O ₃ , Fe ₂ O ₃ , FeOOH	1 - 3 nm[4]	Bilayer structure, Cr- rich inner layer, self- healing[11][12]
Titanium Alloys (e.g., Ti-6Al-4V)	TiO ₂	1 - 10 nm[5][6]	Highly stable, inert, excellent biocompatibility[5][13]
Aluminum Alloys	Al ₂ O ₃	1 - 5 nm (native)[6] [14]	Adherent, can be thickened by anodizing[14][15]
Magnesium Alloys	MgO, Mg(OH)₂	Variable	Less protective, higher dissolution rate in aqueous environments[16]

Kinetics of Passive Film Formation and Breakdown Film Growth Kinetics

The growth of a passive film is a complex process that can involve several mechanisms. Once the initial monolayer forms, further growth requires the transport of ions (metal cations moving outwards or oxygen anions moving inwards) through the existing film. This transport is driven by the high electric field (on the order of 10⁶ V/cm) across the thin film.

Several models describe the kinetics of passive film growth:

- Logarithmic and Inverse Logarithmic Laws: Often observed for the growth of very thin films (a few nanometers), these models, such as the one proposed by Cabrera and Mott, suggest that the rate-limiting step is the movement of ions across an interface, with the growth rate decreasing rapidly as the film thickens.[4][17][18]
- Parabolic Law: For thicker films, growth often follows a parabolic rate law, where the film thickness is proportional to the square root of time. This indicates that the growth is limited by the diffusion of ions through the bulk of the film.[18]



The formation process itself can occur through direct oxidation at the metal surface or via a dissolution-precipitation mechanism, where metal ions first dissolve into the electrolyte and then precipitate as an oxide or hydroxide onto the surface.[1][4]

Film Breakdown and Localized Corrosion

Despite their protective nature, passive films can break down under certain conditions, leading to accelerated, localized corrosion. The primary cause of breakdown is the presence of aggressive anions in the environment, with chloride (Cl⁻) ions being the most common and damaging.

The breakdown process is often considered to involve:

- Adsorption: Aggressive anions adsorb onto the surface of the passive film.
- Penetration or Dissolution: The anions either penetrate the film through defects or assist in its localized dissolution.
- Pit Initiation: Once the underlying metal is exposed, rapid dissolution occurs, forming a small pit.
- Pit Growth: The local chemistry within the pit becomes highly aggressive (low pH, high concentration of chloride and metal cations), which prevents repassivation and promotes the continued growth of the pit.[19]

The potential at which stable pits begin to grow is known as the pitting potential (E_pit). A more noble (higher) E pit indicates greater resistance to localized corrosion.

Experimental Techniques for Characterization

A suite of electrochemical and surface analytical techniques is used to study the formation, properties, and breakdown of passive films.

Potentiodynamic Polarization

This is a cornerstone electrochemical technique used to evaluate the corrosion behavior of a material, including its ability to passivate.[20][21]

Foundational & Exploratory

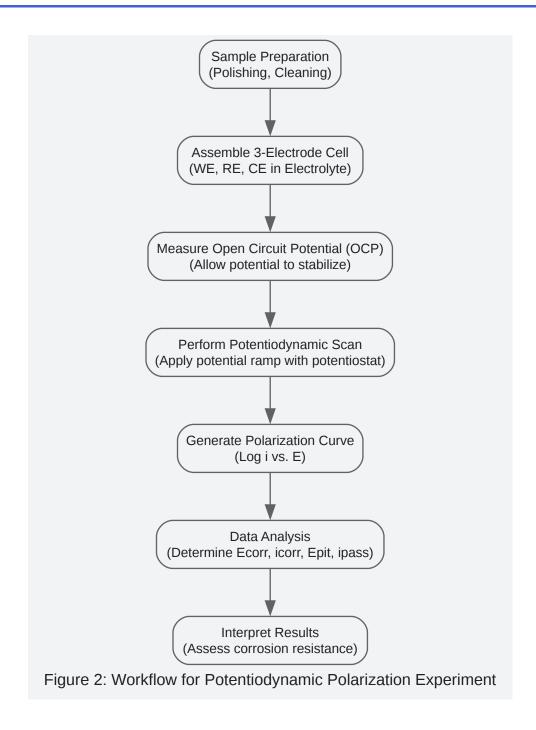




Detailed Methodology:

- Cell Setup: A standard three-electrode electrochemical cell is used. It consists of the working
 electrode (the metal sample under investigation), a reference electrode with a stable
 potential (e.g., Saturated Calomel Electrode SCE, or Silver/Silver Chloride Ag/AgCl), and
 a counter (or auxiliary) electrode made of an inert material like platinum or graphite.[22][23]
- Electrolyte: The electrodes are immersed in a corrosive medium of interest (e.g., simulated body fluid, seawater).
- Open Circuit Potential (OCP): The system is allowed to stabilize, and the natural corrosion potential (E_corr) of the working electrode is measured.[23]
- Potential Scan: A potentiostat is used to apply a potential to the working electrode and measure the resulting current. The potential is scanned at a slow, constant rate (e.g., 0.167 mV/s) from a value cathodic (more negative) to E_corr to a value anodic (more positive) to E_corr.[23][24] For pitting studies, a cyclic scan is often performed, where the scan direction is reversed after reaching a certain potential or current density.[25]
- Data Analysis: The resulting plot of log(current density) vs. potential is analyzed to determine key parameters like E_corr, i_corr (corrosion current density), E_pass (passivation potential), i_pass (passive current density), and E_pit (pitting potential).[20][24]





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Caption: A typical experimental workflow for a potentiodynamic polarization study.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the passive film and the electrochemical processes occurring at the interface.[20][26]



Detailed Methodology:

- Cell Setup: The same three-electrode cell as for potentiodynamic polarization is used.
- Procedure: The working electrode is held at a constant DC potential (often the OCP or a potential within the passive region). A small amplitude AC potential signal (e.g., 5-10 mV) is superimposed over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
- Measurement: The resulting AC current response is measured. The instrument calculates
 the impedance (the opposition to the flow of AC current) at each frequency.
- Data Analysis: The data is typically presented as Nyquist or Bode plots. This data is then
 fitted to an equivalent electrical circuit model. The elements in the circuit (resistors,
 capacitors, constant phase elements) correspond to physical processes, such as the
 resistance of the electrolyte, the capacitance of the passive film, and the charge transfer
 resistance. This analysis can be used to estimate the thickness and dielectric properties of
 the passive film.

Surface Analytical Techniques

These techniques provide direct information on the elemental composition and chemical state of the passive film.

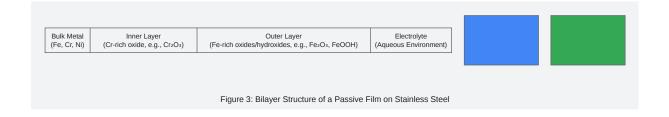
Detailed Methodology:

- Principle: The sample is placed in an ultra-high vacuum chamber and irradiated with a monoenergetic beam of X-rays. The X-rays cause the ejection of core-level electrons from the atoms in the sample's surface.
- Measurement: An electron energy analyzer measures the kinetic energy of these emitted photoelectrons. The binding energy of the electrons can be calculated, which is characteristic of the element and its chemical state (e.g., distinguishing between metallic Fe and Fe in an oxide state like Fe₂O₃).[27]
- Depth Profiling: By combining XPS analysis with ion sputtering (using an argon ion beam to sequentially remove atomic layers), a compositional depth profile of the passive film can be obtained.[10]



Detailed Methodology:

- Principle: The sample surface, under ultra-high vacuum, is bombarded with a focused beam
 of primary electrons. This causes the ejection of a core electron, creating a vacancy. An
 electron from a higher energy level drops to fill the vacancy, and the excess energy is
 released by ejecting a third electron—the Auger electron.[28]
- Measurement: The kinetic energy of the Auger electron is measured. Since this energy is characteristic of the parent atom, AES provides elemental identification (except for H and He).[28][29]
- Application: AES is highly surface-sensitive (analysis depth of ~5 nm) and offers excellent spatial resolution (~10 nm), making it ideal for analyzing the elemental composition of surfaces and thin films.[30][31] Like XPS, it can be combined with ion sputtering for depth profiling.[30]



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Caption: Schematic of the bilayer passive film structure commonly found on stainless steels.

Passivity in Biomedical and Drug Development Applications

The principles of passivity are critical in the development of metallic materials for biomedical implants and drug delivery systems, where corrosion resistance and biocompatibility are paramount.



- Orthopedic and Dental Implants: Materials like Ti-6Al-4V and newer β-Ti alloys are chosen because the TiO₂ passive film is exceptionally stable in the physiological environment, preventing the release of potentially toxic metal ions (like Al and V) and ensuring the implant's long-term integrity.[5][32][33]
- Biodegradable Implants: For applications like temporary stents or bone screws, magnesium alloys are being explored.[34] Their ability to corrode and be absorbed by the body is an advantage. However, their corrosion rate is often too high. Research focuses on alloying and surface treatments to form a more stable passive layer that controls the degradation rate, ensuring the implant maintains its mechanical integrity for the required healing period.[16]
 [34][35]
- Drug Delivery: The controlled corrosion of materials like magnesium can be harnessed for drug delivery. A coating that degrades at a predictable rate can be loaded with therapeutic agents, allowing for their sustained release at the implant site. The design of the passive film is key to controlling this release kinetic.[34]

In conclusion, the formation of a passive film is a critical surface phenomenon that imparts corrosion resistance to many technologically important metals. A deep understanding of the electrochemical principles, composition, kinetics, and breakdown of these films, facilitated by advanced experimental techniques, is essential for designing durable materials for a wide range of applications, from industrial infrastructure to advanced medical devices.

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